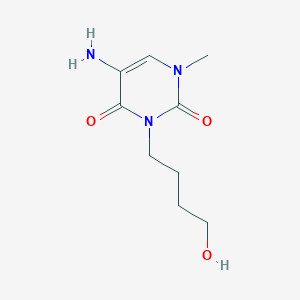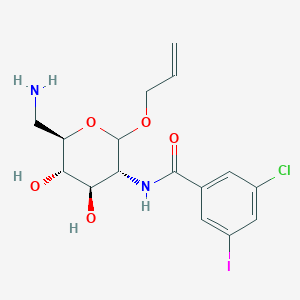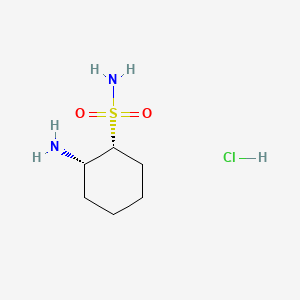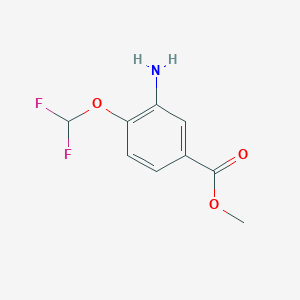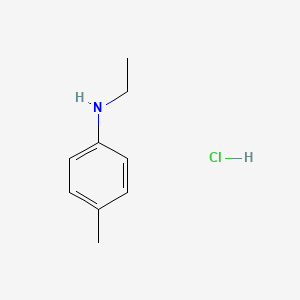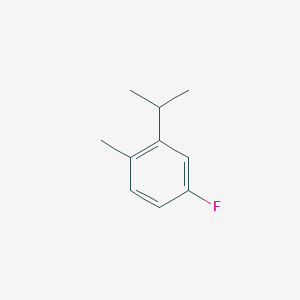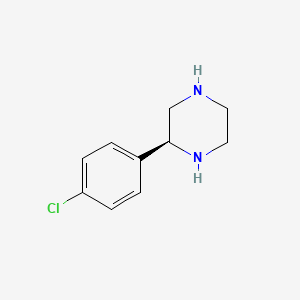
(S)-2-(4-Chlorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(2R)-2-(4-chlorophenyl)piperazine: is a compound that belongs to the piperazine family, which is known for its diverse biological activities. Piperazine derivatives are commonly found in various pharmacologically active compounds, making them significant in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of rel-(2R)-2-(4-chlorophenyl)piperazine typically involves the reaction of 4-chlorophenylamine with piperazine under specific conditions. One common method includes the use of a base such as sodium hydroxide in an organic solvent like ethanol, followed by heating .
Industrial Production Methods: : Industrial production often employs similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: rel-(2R)-2-(4-chlorophenyl)piperazine can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of ligands for metal complexes .
Biology
- Investigated for its potential as an antimicrobial and anticancer agent.
- Studied for its antihistamine properties .
Medicine
Industry
Mecanismo De Acción
The mechanism of action of rel-(2R)-2-(4-chlorophenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It can modulate the activity of serotonin and dopamine receptors, leading to its effects on mood and cognition . The compound’s binding to these receptors can influence various signaling pathways, contributing to its pharmacological properties .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorophenyl)piperazine: Shares the piperazine core but differs in stereochemistry.
4-Chlorophenylamine: Lacks the piperazine ring but contains the chlorophenyl group.
Uniqueness: : rel-(2R)-2-(4-chlorophenyl)piperazine is unique due to its specific stereochemistry, which can influence its binding affinity and selectivity towards biological targets. This stereochemical configuration can result in distinct pharmacological profiles compared to its analogs .
Propiedades
Fórmula molecular |
C10H13ClN2 |
|---|---|
Peso molecular |
196.67 g/mol |
Nombre IUPAC |
(2S)-2-(4-chlorophenyl)piperazine |
InChI |
InChI=1S/C10H13ClN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2/t10-/m1/s1 |
Clave InChI |
OTOVNNDSINVUBR-SNVBAGLBSA-N |
SMILES isomérico |
C1CN[C@H](CN1)C2=CC=C(C=C2)Cl |
SMILES canónico |
C1CNC(CN1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


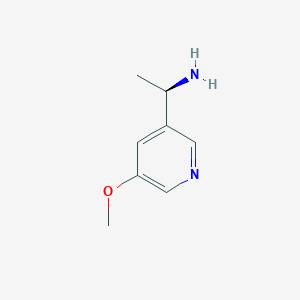
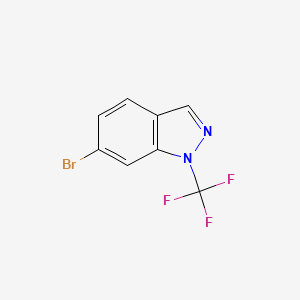
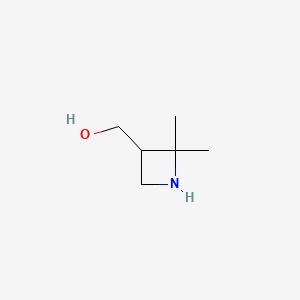
![1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride](/img/structure/B13569361.png)
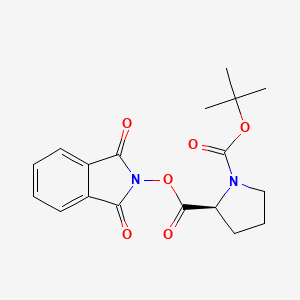
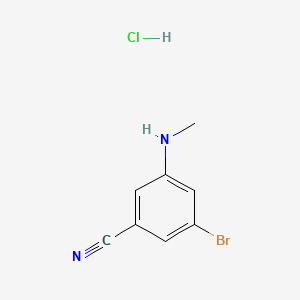
![(1,3-dioxoisoindol-2-yl) 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B13569380.png)
